REACTION_CXSMILES
|
C([NH:4][C:5]([CH2:16][C:17]1[CH:22]=[CH:21][C:20]([C:23](=[O:25])[CH3:24])=[C:19]([N+:26]([O-:28])=[O:27])[CH:18]=1)(C(OCC)=O)[C:6]([O:8]CC)=[O:7])(=O)C>Cl>[C:23]([C:20]1[CH:21]=[CH:22][C:17]([CH2:16][CH:5]([NH2:4])[C:6]([OH:8])=[O:7])=[CH:18][C:19]=1[N+:26]([O-:28])=[O:27])(=[O:25])[CH3:24]
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Name
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Diethyl 2-acetamido-2-(4-acetyl-3-nitrobenzyl)malonate
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Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC(C(=O)OCC)(C(=O)OCC)CC1=CC(=C(C=C1)C(C)=O)[N+](=O)[O-]
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled down
|
Type
|
FILTRATION
|
Details
|
The resulting solid was collect by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=C(C=C(C=C1)CC(C(=O)O)N)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |